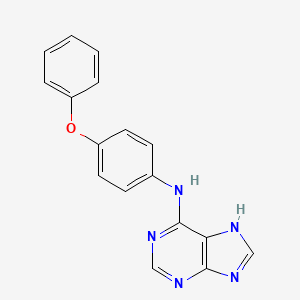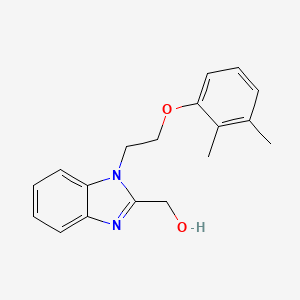![molecular formula C24H26ClNO6 B2359217 1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 145998-31-8](/img/structure/B2359217.png)
1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C24H26ClNO6 and a molecular weight of 459.92 g/mol . This compound is known for its unique structure, which includes a pyridinium ion core substituted with diphenylacetyl and trimethyl groups. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate involves several steps. The primary synthetic route includes the reaction of 2,4,6-trimethylpyridine with 2-bromoethyl diphenylacetate under specific conditions to form the desired product. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate ion can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
- 1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium chloride
- 1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium bromide These compounds share similar structures but differ in their counterions (chloride, bromide, perchlorate). The uniqueness of this compound lies in its specific chemical properties and reactivity, which can influence its applications and effectiveness in various research contexts .
Properties
IUPAC Name |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)ethyl 2,2-diphenylacetate;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26NO2.ClHO4/c1-18-16-19(2)25(20(3)17-18)14-15-27-24(26)23(21-10-6-4-7-11-21)22-12-8-5-9-13-22;2-1(3,4)5/h4-13,16-17,23H,14-15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRXMEGXQRKWLM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2359136.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2359137.png)







![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2359151.png)
![4-[(2,2-Dimethylpropanamido)methyl]benzoic acid](/img/structure/B2359152.png)
![N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2359153.png)
![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2359154.png)

